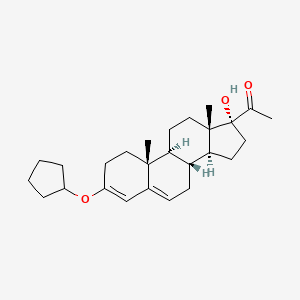

Pentagestrone

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

7001-56-1 |

|---|---|

Molekularformel |

C26H38O3 |

Molekulargewicht |

398.6 g/mol |

IUPAC-Name |

1-[(8R,9S,10R,13S,14S,17R)-3-cyclopentyloxy-17-hydroxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C26H38O3/c1-17(27)26(28)15-12-23-21-9-8-18-16-20(29-19-6-4-5-7-19)10-13-24(18,2)22(21)11-14-25(23,26)3/h8,16,19,21-23,28H,4-7,9-15H2,1-3H3/t21-,22+,23+,24+,25+,26+/m1/s1 |

InChI-Schlüssel |

RBFQPFFCDLXWQK-UXUCURBISA-N |

SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC5CCCC5)C)C)O |

Isomerische SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)OC5CCCC5)C)C)O |

Kanonische SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC5CCCC5)C)C)O |

Herkunft des Produkts |

United States |

Chemical Synthesis and Derivatization Strategies of Pentagestrone

Advanced Synthetic Pathways for Pentagestrone and Analogues

The synthesis of complex molecules like steroids often involves intricate and highly specific chemical reactions. The construction of the this compound scaffold and its analogues can be approached through various advanced synthetic pathways.

Stereoselective Synthesis Approaches

Stereoselective synthesis is crucial in the preparation of steroids due to the presence of multiple chiral centers. The specific three-dimensional arrangement of atoms is vital for the biological activity of the molecule. This type of synthesis aims to preferentially form one stereoisomer over others. egrassbcollege.ac.inchemistrydocs.com In the context of this compound, which has defined stereocenters, controlling the stereochemistry during synthesis is paramount. ncats.io Key strategies in stereoselective synthesis often involve the use of chiral catalysts or auxiliaries to direct the formation of the desired stereoisomer. chemistrydocs.com For steroid synthesis, reactions like catalytic hydrogenation to introduce hydrogen atoms to a specific face of the molecule are common stereoselective methods. egrassbcollege.ac.in

Total Synthesis Methodologies

Total synthesis refers to the complete chemical synthesis of a complex organic molecule from simple, commercially available precursors. ebsco.com This approach provides a route to natural products and their analogues, often serving as a platform for the discovery of new synthetic methods. nih.govscripps.edu While specific total synthesis routes for this compound are not extensively detailed in readily available literature, the general principles of steroid total synthesis would apply. Such a synthesis would involve the stepwise construction of the characteristic four-ring steroid nucleus, followed by the introduction of the specific functional groups of this compound. wikipedia.org

Semisynthetic Routes from Precursor Steroids

Semisynthesis, which starts from naturally occurring and structurally similar compounds, is a common and often more efficient approach for producing steroids. wikipedia.org For this compound, a likely precursor would be 17α-hydroxyprogesterone. wikipedia.org The synthesis would involve the conversion of the 3-keto group of 17α-hydroxyprogesterone into a cyclopentyl enol ether. This transformation is a key step in forming this compound. drugfuture.com The preparation of this compound acetate (B1210297) from 17α-hydroxyprogesterone acetate serves as a prime example of this strategy. drugfuture.comwikipedia.org The synthesis of various steroid hormones often begins with precursors like cholesterol or plant-derived sterols. wikipedia.orgnih.gov

Chemical Modifications and Functionalization of the this compound Scaffold

The basic this compound structure can be chemically modified to alter its properties. These modifications can influence its stability, and pharmacokinetic profile.

Esterification and Etherification Studies

Esterification is a widely used technique in steroid chemistry to enhance the properties of a parent steroid. iiab.me By converting a hydroxyl group to an ester, attributes like metabolic stability and lipophilicity can be modified. iiab.mewikipedia.org In the case of this compound, the most notable example is its acetate ester, this compound acetate. wikipedia.org This derivative is formed by the esterification of the 17α-hydroxyl group of this compound. wikipedia.orghandwiki.org

Etherification at the C3 position of the steroid nucleus is another significant modification. This compound itself is the 3-cyclopentyl enol ether of 17α-hydroxyprogesterone. wikipedia.orgdrugfuture.com This ether linkage is a defining feature of its chemical structure.

Design and Synthesis of Novel this compound Derivatives

The design and synthesis of novel derivatives are driven by the search for compounds with improved therapeutic profiles. While specific research on a wide array of novel this compound derivatives is not extensively documented in the public domain, the principles of medicinal chemistry suggest that various modifications could be explored. This could involve altering the cyclopentyl ether group or introducing different ester groups at the 17α-position. The synthesis of novel pentacyclic triterpene derivatives for other applications highlights the ongoing interest in creating new molecules based on complex natural product scaffolds. nih.govrsc.org

Interactive Data Table: Properties of this compound and this compound Acetate

| Property | This compound | This compound Acetate |

| CAS Registry Number | 7001-56-1 drugfuture.com | 1178-60-5 drugfuture.com |

| Molecular Formula | C26H38O3 ncats.iodrugfuture.com | C28H40O4 wikipedia.orgwikidata.org |

| Molecular Weight | 398.58 g/mol drugfuture.com | 440.624 g/mol wikipedia.org |

| IUPAC Name | 1-[(8R,9S,10R,13S,14S,17R)-3-cyclopentyloxy-17-hydroxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethanone wikipedia.org | [(8R,9S,10R,13S,14S,17R)-17-acetyl-3-cyclopentyloxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate wikipedia.org |

| Melting Point | 184.5-186.5 °C drugfuture.com | 137-138 °C or 157-158 °C drugfuture.com |

| Synonyms | 17α-hydroxyprogesterone 3-cyclopentyl enol ether wikipedia.org | 17α-Acetoxyprogesterone 3-cyclopentyl enol ether, PGA drugfuture.comwikipedia.org |

Structure-Activity Relationship (SAR) Studies via Chemical Modification

The biological activity of a synthetic steroid is intrinsically linked to its three-dimensional structure and the specific functional groups it possesses. Structure-activity relationship (SAR) studies for progestins aim to understand how chemical modifications translate into changes in receptor binding affinity, potency, and the balance between desired progestational effects and undesired off-target effects, such as androgenicity.

Synthetic progestins can be broadly classified based on their steroidal backbone. This compound belongs to the 17α-hydroxyprogesterone derivatives. SAR studies reveal distinct characteristics for this class:

Progestational vs. Androgenic Activity: A comprehensive in vitro study using yeast-based bioassays demonstrated that derivatives of 17α-hydroxyprogesterone are potent progestins but generally weak androgens. researchgate.netnih.gov This is a desirable profile, as androgenic side effects are often a limiting factor for other classes of progestins, particularly those derived from 19-nortestosterone. nih.gov

Role of the 17α-substituent: The presence of a bulky substituent at the 17α-position is crucial. The 17α-acetoxy group, as seen in this compound acetate, can form additional stabilizing van der Waals contacts within the ligand-binding pocket of the progesterone (B1679170) receptor, which may explain its high potency. oup.com Altering the D-ring substituents, including the 17α-position, plays a significant role in determining the balance between agonist (progestational) and antagonist (antiprogestational) activity. nih.gov For instance, while a 17α-acetoxy group is associated with agonist activity, other modifications can confer potent antagonist properties. nih.govnih.gov

Influence of other modifications: While the core structure of 17α-hydroxyprogesterone derivatives confers low androgenicity, other modifications can alter this. For example, the addition of a 6α-methyl group to the progesterone backbone has been shown to enhance androgenic activity. oup.com this compound lacks this particular feature, consistent with its profile as a more selective progestin.

| Progestin Class | Key Structural Feature | Representative Compound(s) | General SAR Profile | Relevance to this compound |

|---|---|---|---|---|

| Progesterone Derivatives | Unmodified pregnane (B1235032) core | Progesterone | Natural hormone, rapid metabolism | Parent scaffold |

| 17α-Hydroxyprogesterone Derivatives | Substitution at C17α (e.g., -OH, -OAc) | Hydroxyprogesterone (B1663944) acetate, this compound acetate | Potent progestins with minimal androgenic activity researchgate.netnih.gov | Directly classifies this compound's expected activity profile |

| 19-Nortestosterone Derivatives (Estranes) | Removal of C19-methyl group; often 17α-ethynyl group | Norethisterone, Gestrinone | Potent progestins, but often possess significant intrinsic androgenicity nih.gov | Highlights the lower androgenic risk of the this compound class |

Modern Catalytic Methods in this compound Synthesis Research

While this compound was first described in the 1960s, research into steroid synthesis has advanced considerably, with a strong focus on efficiency, selectivity, and sustainability. umich.edu These modern catalytic methods, while not specifically documented for this compound, are highly relevant for the synthesis of its precursors, analogs, or for optimizing its original production route.

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the steroid skeleton. uni-rostock.de For example, the Heck reaction can be used for the vinylation of steroidal enol triflates, allowing the introduction of new side chains. nih.gov Furthermore, enantioselective palladium-catalyzed dearomative cyclization has been developed for the efficient construction of chiral steroid cores. umich.eduresearchgate.net These methods offer precise control over stereochemistry and allow for the creation of novel steroid structures that would be difficult to access through classical chemistry.

Biocatalysis: The use of enzymes (biocatalysts) represents a significant advancement in "green chemistry". contractpharma.com Biocatalysis is used for highly specific transformations under mild conditions, often eliminating the need for protecting groups. acs.org Hydroxylation of the steroid core at specific, non-activated positions is a classic challenge in chemical synthesis that can be readily solved by microbial transformation using cytochrome P450 enzymes. nih.govorientjchem.org Pfizer, for example, developed a proprietary biocatalytic process for manufacturing progesterone from plant sterols that dramatically reduces waste and greenhouse gas emissions. contractpharma.com Such technology could be applied to produce key intermediates for this compound, such as 17α-hydroxyprogesterone. china-sinoway.com

Novel Methods for Enol Ether Synthesis: The formation of the 3-enol ether is the final key step in this compound synthesis. While traditionally accomplished with acid catalysis and orthoesters, modern chemistry offers alternatives. google.com Catalytic methods using gold (Au) or rhodium (Rh) have been developed for alkyne hydroalkoxylation to form enol ethers. researchgate.net Photochemical methods also provide a mild, base-free route to synthesize enol ethers. rsc.org These catalytic approaches could offer higher efficiency, better substrate tolerance, and more environmentally friendly conditions for the synthesis of this compound and related drugs.

| Catalytic Method | Catalyst Type | Potential Application in this compound Context | Key Advantage(s) |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Homogeneous Palladium complexes (e.g., with phosphine (B1218219) ligands) | Functionalization of the steroid skeleton; synthesis of novel analogs uni-rostock.denih.gov | High efficiency and selectivity for C-C bond formation |

| Biocatalysis / Microbial Transformation | Whole cells or isolated enzymes (e.g., P450s, KREDs) | Selective hydroxylation to create precursors; "Green" synthesis of progesterone backbone contractpharma.comnih.govorientjchem.org | Exceptional regio- and stereoselectivity; mild, environmentally friendly conditions |

| Gold/Rhodium-Catalyzed Hydroalkoxylation | Homogeneous Gold (Au) or Rhodium (Rh) complexes | Alternative route for the 3-enol ether formation step researchgate.net | High atom economy; potentially milder conditions than strong acid catalysis |

| Photochemical Synthesis | Visible light photocatalysts | Alternative route for the 3-enol ether formation step rsc.org | Mild, base-free conditions; uses light as a reagent |

Molecular and Cellular Mechanisms of Action Research

Progestogen Receptor Interactions and Binding Kinetics

The initial and most critical step in the mechanism of action of a progestin is its binding to the progesterone (B1679170) receptor (PR). The PR, a member of the steroid/nuclear receptor superfamily of transcription factors, exists in two main isoforms, PR-A and PR-B, which can mediate different physiological effects.

To characterize the interaction between a compound like Pentagestrone and the progesterone receptor, researchers would typically employ ligand-receptor binding assays. These experiments are crucial for quantifying the affinity of the compound for the receptor. A common method involves a competitive binding assay using a radiolabeled progestin, such as [³H]-progesterone or a synthetic analog like [³H]-ORG 2058, and a source of PR, often from cell lysates (e.g., from T47D breast cancer cells) or purified receptor protein.

The assay measures the ability of the unlabeled test compound (this compound) to displace the radiolabeled ligand from the receptor. The concentration of the test compound that displaces 50% of the bound radioligand is known as the IC₅₀ (Inhibitory Concentration 50%). This value is then used to calculate the binding affinity (Ki). A lower Ki value signifies a higher binding affinity. For instance, the reference progestin ORG-2058 exhibits a high affinity for the progesterone receptor, often reported as a percentage relative to progesterone itself. iiab.me

Table 1: Illustrative Data from a Competitive Ligand-Receptor Binding Assay

| Compound | IC₅₀ (nM) | Relative Binding Affinity (%) (vs. Progesterone) |

| Progesterone | Value | 100 |

| This compound | Hypothetical Value | Hypothetical Value |

| Levonorgestrel | Value | 323 rndsystems.com |

| Medroxyprogesterone Acetate (B1210297) | Value | Value |

This table is illustrative. Actual values for this compound are not available.

A key aspect of a synthetic steroid's profile is its selectivity. plos.org Ideally, a progestin should bind with high affinity and specificity to the progesterone receptor while having minimal interaction with other steroid hormone receptors, such as the androgen receptor (AR), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and estrogen receptor (ER). nih.gov Cross-reactivity with other receptors can lead to off-target effects.

Receptor selectivity is determined by performing binding assays for each of these steroid receptors. The results are often expressed as the relative binding affinity (RBA) of the compound for each receptor compared to that of the receptor's natural ligand (e.g., dihydrotestosterone (B1667394) for AR, dexamethasone (B1670325) for GR, aldosterone (B195564) for MR, and estradiol (B170435) for ER). A highly selective progestin would show a high RBA for PR and very low RBAs for other receptors. iiab.merndsystems.com

Table 2: Illustrative Receptor Selectivity Profile

| Receptor | Natural Ligand | This compound RBA (%) | Levonorgestrel RBA (%) |

| Progesterone Receptor (PR) | Progesterone | Hypothetical High Value | 323 rndsystems.com |

| Androgen Receptor (AR) | Dihydrotestosterone | Hypothetical Low Value | 58 rndsystems.com |

| Glucocorticoid Receptor (GR) | Dexamethasone | Hypothetical Low Value | 7.5 rndsystems.com |

| Mineralocorticoid Receptor (MR) | Aldosterone | Hypothetical Low Value | 17 rndsystems.com |

| Estrogen Receptor (ER) | Estradiol | Hypothetical Low Value | < 0.02 rndsystems.com |

This table is illustrative. Actual values for this compound are not available.

Beyond binding, it is crucial to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). msdmanuals.comwikipedia.org This is assessed using cell-based reporter gene assays. In these assays, cells are engineered to contain a specific receptor and a reporter gene linked to a hormone response element (HRE).

When an agonist binds to the receptor, the receptor-ligand complex binds to the HRE and drives the expression of the reporter gene (e.g., luciferase or β-galactosidase), which produces a measurable signal. The potency of the agonist is determined by its EC₅₀ (Effective Concentration 50%), the concentration at which it produces 50% of the maximal response. An antagonist, by contrast, would bind to the receptor but fail to induce reporter gene expression; instead, it would block the activity of a known agonist when co-administered. nih.govslideshare.net Some compounds can act as partial agonists, producing a submaximal response compared to a full agonist. msdmanuals.com

Receptor Selectivity and Affinity Profiling

Intracellular Signaling Cascades Triggered by this compound

The binding of an agonist to the progesterone receptor initiates a conformational change in the receptor protein. This change leads to the dissociation of heat shock proteins, receptor dimerization, and translocation into the nucleus, where it functions as a transcription factor. patsnap.comwikipedia.org

Once the activated receptor-dimer complex is in the nucleus, it binds to specific DNA sequences known as progesterone response elements (PREs) located in the regulatory regions of target genes. This binding event is the starting point for a series of molecular interactions. The receptor recruits a complex of other proteins, known as co-regulators (co-activators or co-repressors), to the site of gene transcription. wikipedia.org

Co-activator proteins, such as those from the SRC/p160 family, possess histone acetyltransferase (HAT) activity. This enzymatic activity leads to the acetylation of histone proteins, which remodels the chromatin structure into a more relaxed state, making the DNA more accessible for transcription by RNA polymerase II. Conversely, in the presence of an antagonist, the receptor may recruit co-repressor proteins, which can have histone deacetylase (HDAC) activity, leading to chromatin condensation and repression of gene transcription. These downstream events are the core of intracellular signal transduction for steroid hormones. nih.govufrgs.brkhanacademy.org

The ultimate consequence of progestin signaling is the modulation of gene expression. microbenotes.combioninja.com.au The specific set of genes that are up- or down-regulated by a compound like this compound would define its cellular effects. To identify these genes, researchers can use techniques like microarray analysis or RNA sequencing (RNA-Seq). These methods provide a global snapshot of the changes in messenger RNA (mRNA) levels in response to treatment with the compound.

For example, in endometrial cells, progesterone is known to regulate the expression of genes involved in differentiation, proliferation, and receptivity to embryo implantation. A synthetic progestin would be expected to regulate a similar, though not necessarily identical, set of genes. Analysis of these gene expression changes provides insight into the compound's physiological function and potential therapeutic applications. khanacademy.org The regulation of these genes is often mediated by transcription factors and their interaction with control elements on the DNA. bioninja.com.aukhanacademy.org

Enzymatic Interactions and Modulations of Progestins

Inhibition or Activation of Key Steroidogenic Enzymes

Synthetic progestins have been shown to modulate the activity of key enzymes in the steroidogenic pathway. plos.org For instance, some fourth-generation progestins have been found to inhibit the activity of 3β-hydroxysteroid dehydrogenase type 2 (3βHSD2). plos.org This enzyme is crucial for the conversion of Δ⁵ steroids to Δ⁴ steroids. plos.org

Furthermore, some progestins can influence the activity of cytochrome P450 enzymes involved in steroidogenesis, such as CYP17A1, which has both 17α-hydroxylase and 17,20-lyase activities. plos.org Progesterone itself can interact with and be metabolized by steroidogenic enzymes. nih.gov The progesterone receptor membrane component 1 (PGRMC1) has been shown to interact with and in some cases activate steroidogenic CYPs, including CYP11A1 and CYP21A2. frontiersin.org

Interaction with Enzymes Involved in Steroid Metabolism

The metabolism of progestins, which influences their bioavailability and clearance, involves interactions with various enzymes, primarily in the liver. nih.gov The cytochrome P450 (CYP) family of enzymes, particularly CYP3A4, plays a significant role in the metabolism of progesterone and synthetic progestins. geneticlifehacks.com

Some progestins can also affect the enzymes that metabolize other steroid hormones. For example, in breast tissue, progesterone can downregulate the expression of enzymes that convert less active estrogens to more potent forms, such as 17β-hydroxysteroid dehydrogenase type 1. wikipedia.org Additionally, some progestins can inhibit 5α-reductase, the enzyme that converts testosterone (B1683101) to the more potent androgen, dihydrotestosterone (DHT). mdpi.com

It is important to reiterate that the information presented above is generalized for the class of progestins and is not specific to this compound.

Preclinical Biological Activity and Pharmacological Characterization

In Vitro Pharmacodynamic Evaluation

In vitro pharmacodynamic (PD) models are essential for gathering quantitative data on the biological effects of a drug nih.gov. For a synthetic progestin like Pentagestrone, these studies typically involve hormone-responsive cancer cell lines to elucidate its influence on cellular processes and gene regulation. The study of how a drug affects an organism is known as pharmacodynamics wikipedia.org.

Progestins are known to exert complex, context-specific effects on cell growth in hormone-responsive tissues. Studies using progesterone (B1679170) receptor (PR)-positive breast cancer cell lines, such as T47D, have demonstrated that progestins can induce a biphasic cellular response. This response often begins with an initial phase of proliferation, which is then followed by a period of sustained growth arrest embopress.org. This dual effect underscores the complexity of progestin signaling in regulating cell fate. Assays to measure cell proliferation are critical in drug discovery to assess a compound's impact on cell growth creative-diagnostics.comsigmaaldrich.com. Methods like monitoring DNA synthesis are commonly employed for this purpose researchgate.netbiorxiv.org.

Furthermore, progestins can influence cellular differentiation and processes related to tumor progression, such as angiogenesis. In T47D cells, progesterone and various synthetic progestins have been shown to induce a significant, dose-dependent increase in the secretion of Vascular Endothelial Growth Factor (VEGF) nih.gov. VEGF is a key factor in angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis nih.gov. This effect is mediated through the progesterone receptor, as it can be blocked by the PR antagonist RU-486 and is not observed in PR-negative cell lines nih.gov.

Table 1: Effect of Progestins on VEGF in T47-D Cells This table is illustrative of the general effects of progestins and is based on findings for progesterone, not specifically this compound.

| Compound | Concentration for Max. Effect | Fold Increase in VEGF | Receptor-Mediated |

|---|---|---|---|

| Progesterone | 10 nM | 3-4 fold | Yes (Progesterone Receptor) |

Data sourced from Hyder et al. (1998) nih.gov

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer frontiersin.org. The cell cycle, which governs cell division, is tightly linked to apoptosis, and many proteins that regulate proliferation can also sensitize cells to apoptotic signals nih.gov. Anticancer agents can exert their effects by inducing apoptosis and modulating the cell cycle nih.gov.

While direct studies on this compound are not available, the general action of steroid hormones and their receptors involves the regulation of genes controlling these fundamental processes. For instance, the tumor suppressor protein p53 can activate cell cycle checkpoints and induce apoptosis in response to cellular damage nih.gov. Progestins, through their interaction with the progesterone receptor, can influence the expression of key regulatory proteins. In some contexts, progestins have been shown to regulate the expression of proteins from the Bcl-2 family, which are critical regulators of the apoptotic pathway frontiersin.org. The interplay between progestin signaling and cell cycle machinery, such as cyclin-dependent kinases (Cdks), can determine whether a cell proliferates or undergoes growth arrest nih.govitb.ac.id.

Steroid hormones, including progestins, regulate the expression of target genes by binding to intracellular receptors that function as ligand-dependent transcription factors oatext.com. Upon binding a ligand like this compound, the progesterone receptor (PR) would be expected to undergo a conformational change, enter the nucleus, and bind to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes nih.gov.

This binding initiates a cascade of events leading to changes in gene transcription. This regulation is highly specific and can be influenced by the cellular context, including the presence of co-regulatory proteins oatext.com. Progestins have been shown to regulate a wide array of genes in PR-positive cell lines like T47D. For example, they can modulate the expression of genes such as the Dual Specificity Phosphatase 1 (DUSP1) gene and even the PR gene itself embopress.org. In addition to protein-coding genes, progestins have been found to increase the transcriptional expression of non-coding RNAs, such as primiR-190 and primiR-199, in T47D cells in a PR-dependent manner nih.gov.

Apoptosis and Cell Cycle Modulation in Specific Cell Lines

Pharmacokinetic Research in Preclinical Models

Pharmacokinetics is the study of how an organism affects a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME) wikipedia.org. Understanding these processes is vital for the preclinical development of any compound frontiersin.org.

For a synthetic steroid like this compound, a conceptual ADME framework can be proposed based on the known behavior of similar hormonal drugs.

Absorption: Following administration, this compound would be absorbed into the systemic circulation. The bioavailability of orally administered synthetic progestins can vary; for example, drospirenone (B1670955) has a bioavailability of about 76% wikidoc.orgiiab.me.

Distribution: Once absorbed, this compound would be distributed throughout the body. Steroid hormones are typically lipophilic and can readily cross cell membranes to interact with intracellular receptors. They circulate in the bloodstream bound to plasma proteins google.com.

Metabolism: The liver is the primary site of steroid hormone metabolism. This compound would likely undergo extensive hepatic metabolism, involving Phase I (e.g., oxidation via cytochrome P450 enzymes like CYP3A4) and Phase II (e.g., conjugation) reactions to form more water-soluble metabolites iiab.menih.gov.

Excretion: The resulting metabolites are then eliminated from the body. The main route of elimination for steroid metabolites is typically via the kidneys into urine and through the liver into bile, which is then excreted in the feces wikidoc.orgnih.gov.

The extent of a drug's binding to plasma proteins is a critical pharmacokinetic parameter that influences its distribution and availability to target tissues. Steroid hormones are known to be highly bound to plasma proteins. For instance, the natural steroid testosterone (B1683101) is approximately 98% protein-bound in circulation google.com.

The primary binding proteins for sex steroids are sex hormone-binding globulin (SHBG) and albumin. SHBG is a high-affinity, low-capacity binding protein, while albumin is a low-affinity, high-capacity binder google.com. The binding affinity to SHBG varies for different steroids, with dihydrotestosterone (B1667394) showing the highest affinity, followed by testosterone, androstenedione, and then estrogen google.com. A synthetic progestin like this compound would be expected to exhibit significant binding to these proteins, which would in turn govern its free (unbound) concentration. The unbound fraction is generally considered to be the pharmacologically active portion of the drug. The dynamic nature of protein-ligand binding is a key area of study in drug design frontiersin.orgbiorxiv.orgnih.govnih.govfrontiersin.org.

Table 2: Typical Plasma Protein Binding of Steroid Hormones This table provides general data for the natural hormone testosterone and is intended to be conceptually representative for a steroid like this compound.

| Hormone | Total Protein Binding | High-Affinity Binding (SHBG) | Low-Affinity Binding (Albumin) |

|---|---|---|---|

| Testosterone (in females) | ~98% | ~66% | ~34% |

| Testosterone (in males) | ~98% | ~40% | ~60% |

Data conceptualized from a patent describing testosterone binding google.com.

Half-Life and Clearance Mechanisms in In Vitro and Animal Models

Preclinical In Vivo Models for Biological Effect Studies (Mechanistic Focus)

Detailed preclinical studies using in vivo models to investigate the mechanistic aspects of this compound's biological effects are not extensively documented. The existing literature primarily alludes to its clinical applications rather than foundational preclinical research.

Investigations in Animal Models for Specific Biological Systems

While it can be inferred that animal models were likely used to establish the progestational activity of this compound before its limited clinical use, specific studies detailing these investigations in particular biological systems are not described in available resources. Research on related synthetic progestins of the same era often involved rodent models to assess effects on the reproductive system, but specific data for this compound is absent. nih.gov

Dose-Response Characterization in Animal Studies (Mechanistic)

A formal mechanistic dose-response characterization of this compound in animal studies is not available in the public domain. Clinical dosages for its acetate (B1210297) ester, this compound acetate, were established for therapeutic use in humans, with daily oral doses ranging from 10 to 20 mg for the management of menstrual disorders and habitual abortion. wikipedia.org Furthermore, a combination of 20 mg/day of this compound acetate with 100 μ g/day of mestranol (B1676317) was found to be an effective ovulation inhibitor in women. wikipedia.org However, the preclinical dose-response curves that would have informed these clinical dosages, detailing the potency and efficacy across a range of doses in animal models, are not documented in the available literature.

Methodologies for Assessing Biological Activity in Preclinical Settings

The specific preclinical methodologies used to assess the biological activity of this compound are not explicitly detailed in the available scientific literature. However, based on the practices of the time for evaluating progestational agents, it is plausible that assays such as the Clauberg test (histological changes in the endometrium of immature rabbits) or tests assessing the maintenance of pregnancy in ovariectomized animals were employed. These methods were standard for determining the progestogenic potency of new compounds. It is noted that this compound acetate was considered to have a potency equivalent to that of intramuscular progesterone, suggesting comparative bioassays were likely conducted. wikipedia.org

Metabolic Pathways and Biotransformation Research

Identification of Primary Metabolic Transformations of Pentagestrone

While specific research on the metabolic pathways of this compound is limited, its chemical structure as a 17α-hydroxyprogesterone derivative with a 3-cyclopentyl enol ether allows for predictions of its primary metabolic transformations based on the known metabolism of similar progestins and steroids. wikipedia.orgwikipedia.orgwikipedia.org

Hydroxylation is a key Phase I metabolic reaction for steroids, catalyzed predominantly by cytochrome P450 (CYP) enzymes. wikipedia.org For this compound, hydroxylation can be anticipated at various positions on the steroid nucleus. The metabolism of the closely related compound, hydroxyprogesterone (B1663944) caproate, is known to involve hydroxylation. wikipedia.org Furthermore, studies on other progestins indicate that hydroxylation is a common metabolic route. mdpi.com

Oxidation reactions also play a significant role in steroid metabolism. For instance, the C3 enol ethers of progesterone (B1679170) are known to be susceptible to oxidative metabolism. wikipedia.org This suggests that the cyclopentyl enol ether group of this compound is a likely site for oxidative cleavage.

Table 1: Predicted Phase I Metabolic Transformations of this compound

| Transformation | Predicted Site | Enzymatic Process |

| Hydroxylation | Steroid Nucleus | Addition of hydroxyl (-OH) groups to the carbon skeleton. |

| Oxidation | 3-Cyclopentyl Enol Ether | Cleavage of the enol ether linkage. |

Following Phase I transformations, the resulting metabolites, now possessing hydroxyl groups, undergo Phase II conjugation reactions to further increase their polarity. The most common conjugation reactions for steroids are glucuronidation and sulfation. nih.govnih.gov

Glucuronidation: This process involves the attachment of glucuronic acid to the hydroxylated metabolites. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov Metabolites of progesterone are known to be excreted as glucuronide conjugates. wikipedia.org

Sulfation: This involves the transfer of a sulfonate group to the hydroxylated metabolites, a reaction catalyzed by sulfotransferases (SULTs). nih.gov Sulfation is a recognized pathway for the metabolism of synthetic progestins. nih.gov

These conjugation reactions result in highly water-soluble compounds that can be readily eliminated from the body, primarily through urine. wikipedia.org

A critical metabolic step for this compound is the cleavage of its 3-cyclopentyl enol ether. The C3 enol ethers of progesterone are known to be susceptible to oxidative metabolism, which can lead to the release of the active steroid core. wikipedia.orgwikipedia.org The cleavage of the enol ether bond in this compound would likely result in the formation of 17α-hydroxyprogesterone and a cyclopentanone-related byproduct. This enzymatic cleavage is a key step in the bioactivation of such prodrugs. researchgate.net The process may involve initial oxidation followed by hydrolysis. nofima.com

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Enzymes Involved in this compound Metabolism

The biotransformation of this compound is mediated by several key enzyme families that are central to drug and steroid metabolism.

The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the oxidative metabolism of a vast array of xenobiotics, including steroids. Specifically, the CYP3A subfamily, particularly CYP3A4, is known to be a major enzyme in the metabolism of many progestins, including hydroxyprogesterone caproate. wikipedia.org Therefore, it is highly probable that CYP3A4 is a key enzyme in the hydroxylation and oxidative cleavage of the enol ether of this compound. Other CYP isoforms may also contribute to its metabolism. researchgate.net Oxidoreductases are also involved in the reduction of steroid metabolites. wikipedia.org

Phase II conjugation reactions are catalyzed by transferase enzymes.

UDP-glucuronosyltransferases (UGTs): These enzymes are responsible for glucuronidation, a major pathway for the elimination of steroid metabolites. nih.gov Several UGT isoforms are involved in the glucuronidation of estrogens and other steroids.

Sulfotransferases (SULTs): SULTs catalyze the sulfation of steroids, contributing to their detoxification and excretion. nih.gov A number of SULT isoforms have been identified that act on various steroid hormones.

Table 2: Key Enzymes in this compound Metabolism

| Enzyme Family | Specific Enzymes (Predicted) | Metabolic Reaction |

| Cytochrome P450 | CYP3A4, other CYPs | Hydroxylation, Oxidation, Enol Ether Cleavage |

| UDP-glucuronosyltransferases | Various UGT isoforms | Glucuronidation |

| Sulfotransferases | Various SULT isoforms | Sulfation |

Cytochrome P450 Enzymes (CYPs) and Other Oxidoreductases

Impact of Metabolic Pathways on this compound Activity

The metabolic conversion of a xenobiotic is a critical determinant of its pharmacological activity. This process can lead to the formation of metabolites that are either more active, less active, or completely inactive compared to the parent compound. The biotransformation of a drug also plays a pivotal role in modulating its potency and duration of action.

Formation of Active or Inactive Metabolites

While direct metabolic studies on this compound are not extensively available in the public domain, inferences can be drawn from the metabolic fate of structurally similar compounds, such as 17α-hydroxyprogesterone caproate (17-OHPC). For many progestins, metabolism is a key step that can either lead to bioactivation or inactivation. nih.govfda.gov

Metabolites can be categorized as active, having their own biological effects, or inactive, being pharmacologically inert and primarily serving as a means for elimination. nih.gov The structural modifications that occur during metabolism, such as the addition or alteration of functional groups, determine the biological activity of the resulting metabolites. nih.gov For instance, in the metabolism of other progestins, the retention or modification of groups that interact with biological targets can enhance or diminish the compound's effects. nih.gov

In the case of 17-OHPC, studies have shown that it is metabolized into various hydroxylated derivatives. nih.govlongdom.orgnih.gov A significant finding is that the caproate ester side chain of 17-OHPC remains intact during its metabolism, indicating that 17α-hydroxyprogesterone is not a primary metabolite. wikipedia.orgebi.ac.uk This suggests that 17-OHPC itself is the active compound, and its metabolites are likely part of the deactivation and elimination pathway. The primary metabolites of 17-OHPC are mono-hydroxylated forms of the parent compound. nih.govlongdom.org It is plausible that this compound, as the 3-cyclopentyl enol ether of 17α-hydroxyprogesterone, would undergo similar metabolic transformations, primarily hydroxylation, while potentially retaining its core structure. The resulting hydroxylated metabolites of this compound would likely have altered activity, potentially being less active or inactive, facilitating their excretion from the body.

Role of Biotransformation in Compound Potency

Biotransformation significantly influences the potency of a compound. The enzymes involved in metabolism can alter the structure of a drug, affecting its affinity for its target receptor and, consequently, its pharmacological potency.

For synthetic progestins, hepatic metabolism, particularly by cytochrome P450 (CYP) enzymes, is a major factor determining their bioavailability and potency. Studies on 17-OHPC have identified CYP3A4 and CYP3A5 as the primary enzymes responsible for its metabolism. longdom.orgwikipedia.orgebi.ac.uknih.gov The rate of metabolism by these enzymes directly impacts the concentration and half-life of the active compound in the body. Research on 17-OHPC has shown significant inter-species differences in the rate of its metabolism, highlighting the importance of using human-derived in vitro systems for accurate predictions. longdom.org

Given that this compound is a derivative of 17α-hydroxyprogesterone, it is highly probable that its biotransformation is also mediated by CYP3A enzymes. The potency of this compound would therefore be influenced by the rate of its metabolism by these enzymes. A slower rate of metabolism would lead to a longer half-life and potentially greater potency, while a faster rate would result in quicker elimination and reduced potency. The formation of hydroxylated metabolites, as seen with 17-OHPC, generally leads to more polar compounds that are more easily excreted, thus terminating the drug's action. nih.govlongdom.org

In Vitro and Ex Vivo Metabolism Studies

To investigate the metabolic fate of new chemical entities, a variety of in vitro and ex vivo experimental systems are employed. These models, which include liver microsomes, hepatocytes, and recombinant enzyme systems, are crucial for characterizing metabolic pathways and predicting in vivo metabolism.

Liver Microsomal and Hepatocyte Incubation Studies

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s. They are a valuable tool for studying oxidative metabolism. Hepatocytes, being whole liver cells, contain both Phase I and Phase II enzymes and their necessary co-factors, offering a more complete picture of hepatic metabolism.

Studies on the closely related compound, 17α-hydroxyprogesterone caproate (17-OHPC), have extensively used these in vitro systems. In human liver microsomes, 17-OHPC was shown to be metabolized, with CYP3A enzymes playing a dominant role. longdom.org These studies identified mono-hydroxylated 17-OHPC as the major metabolite. nih.govlongdom.org

Hepatocyte incubation studies, using both adult and fetal human hepatocytes, have further elucidated the metabolism of 17-OHPC. nih.govnih.gov These studies confirmed the involvement of CYP3A enzymes (CYP3A4 in adults and CYP3A7 in fetuses) and revealed differences in the metabolite profiles between adult and fetal cells. nih.govnih.gov The intrinsic clearance of 17-OHPC was found to be lower in fetal hepatocytes compared to adult hepatocytes. nih.govnih.gov

While specific data for this compound is not available, it is reasonable to expect that similar in vitro studies using human liver microsomes and hepatocytes would reveal a metabolic profile analogous to that of 17-OHPC, with hydroxylation being the primary metabolic pathway mediated by CYP3A enzymes.

Table 1: Summary of In Vitro Metabolism Findings for 17α-Hydroxyprogesterone Caproate (17-OHPC)

| In Vitro System | Key Findings | Primary Enzymes Involved | Major Metabolites | Reference |

| Human Liver Microsomes | Significant metabolism observed. | CYP3A4, CYP3A5 | Mono-hydroxylated 17-OHPC | nih.govlongdom.orgnih.gov |

| Human Hepatocytes (Adult) | Confirmed CYP3A4-mediated metabolism. | CYP3A4 | Mono-hydroxylated 17-OHPC | nih.gov |

| Human Hepatocytes (Fetal) | Slower intrinsic clearance than adult hepatocytes; formation of unique metabolites. | CYP3A7 | Fetal-specific mono-hydroxylated 17-OHPC | nih.govnih.gov |

| Baboon Liver Microsomes | Similar but quantitatively different metabolite profile to humans. | CYP3A homologues | Mono-, di-, and tri-hydroxylated derivatives | nih.govnih.gov |

This table summarizes findings for 17-OHPC, a structurally related compound, due to the lack of direct data for this compound.

Recombinant Enzyme Systems for Metabolic Characterization

For 17-OHPC, studies utilizing expressed CYP3A4 and CYP3A5 have confirmed that these are the exclusive enzymes responsible for its metabolism. ebi.ac.uk Furthermore, expressed CYP3A7 was shown to metabolize 17-OHPC, which is particularly relevant for understanding fetal metabolism. nih.govnih.gov These recombinant systems demonstrated that CYP3A4 has a significantly higher capacity to metabolize 17-OHPC compared to CYP3A7. nih.govnih.gov

Should this compound be investigated using such systems, it would be expected that recombinant CYP3A4 and CYP3A5 would show significant metabolic activity towards the compound. This would definitively confirm the role of these specific enzymes in its biotransformation and allow for a detailed characterization of their kinetic parameters.

Analytical and Bioanalytical Methodologies for Pentagestrone Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental analytical technique used to separate, identify, and purify components from a mixture. veeprho.com The process is based on the principle of distributing the mixture's components between a stationary phase and a mobile phase that moves through it. veeprho.comorganomation.com Differences in the chemical properties of the components, such as polarity or size, cause them to travel at different speeds, leading to their separation. organomation.com For a steroidal compound like pentagestrone, various chromatographic methods are employed.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation and analysis of low-to-moderate molecular weight compounds and is widely used in the pharmaceutical industry. paint.orgopenaccessjournals.com The technique works by passing a liquid sample mixture, carried by a liquid mobile phase, through a column packed with a solid adsorbent material (the stationary phase). openaccessjournals.com

For a steroid like this compound, reversed-phase HPLC is a common and effective approach. hplc.eu In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile (B52724) or methanol. organomation.com this compound, being a relatively nonpolar molecule, would be retained by the stationary phase, and its elution would be controlled by adjusting the ratio of the organic solvent in the mobile phase. Detection is often achieved using an ultraviolet-visible (UV-Vis) detector, as the conjugated double bonds in the steroid structure absorb UV light, or by coupling the HPLC system to a mass spectrometer for greater sensitivity and specificity. paint.orgopenaccessjournals.com

| Parameter | Typical Condition for Steroid Analysis |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis (e.g., at 254 nm) or Mass Spectrometry (MS) |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposing. researchgate.netmastelf.com It is particularly suited for small, volatile molecules. microbenotes.com The sample is vaporized and injected into the head of a chromatographic column, and a mobile phase consisting of an inert gas, such as helium or nitrogen, carries the vaporized components through the column. microbenotes.comscioninstruments.com Separation occurs as compounds partition differently between the carrier gas and the stationary phase coated on the column wall. microbenotes.com

Due to the relatively high molecular weight and low volatility of steroidal compounds like this compound, direct analysis by GC is challenging. Therefore, a chemical modification step known as derivatization is typically required to increase its volatility and thermal stability. organomation.com This involves reacting the hydroxyl group of this compound to form a more volatile ether or ester. After separation, the retention time—the time it takes for the compound to pass through the column—is used for identification, while the area of the corresponding peak in the chromatogram is used for quantification. savemyexams.com

| Parameter | Typical Condition for Steroid Analysis |

|---|---|

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | ~250-280 °C |

| Oven Program | Temperature ramp (e.g., starting at 150 °C, ramping to 300 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Pre-analysis Step | Required: Derivatization to increase volatility |

Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm) and operates at much higher pressures. phenomenex.comijsrtjournal.com These advancements lead to significantly faster analysis times, greater resolution, and increased sensitivity compared to traditional HPLC. phenomenex.com The enhanced resolving power allows for better separation of closely related compounds, which is particularly valuable when analyzing complex biological or environmental samples. phenomenex.comchromatographyonline.com

For the analysis of progestins, including potentially this compound, UHPLC is often coupled with tandem mass spectrometry (UHPLC-MS/MS). nih.govresearchgate.net This combination provides the high separation efficiency of UHPLC with the high sensitivity and specificity of MS/MS detection, making it a robust method for detecting trace levels of steroids in matrices such as wastewater or biological fluids. nih.govresearchgate.net The increased peak capacity in UHPLC means that more compounds can be resolved from each other in a single run, providing more comprehensive information about a sample. chromatographyonline.com

| Feature | Conventional HPLC | UHPLC |

|---|---|---|

| Column Particle Size | 3–5 µm | < 2 µm |

| Operating Pressure | Lower (up to 6,000 psi) | Higher (up to 15,000 psi or more) ijsrtjournal.com |

| Analysis Time | Longer | Faster phenomenex.com |

| Resolution | Good | Higher / Improved phenomenex.com |

| Sensitivity | Standard | Enhanced phenomenex.com |

Gas Chromatography (GC) Applications

Spectroscopic and Spectrometric Characterization Methods

While chromatography separates components, spectroscopy and spectrometry are used to identify the structure of the separated compounds and quantify them. unite.it These methods analyze the interaction of molecules with electromagnetic radiation or determine their mass-to-charge ratio.

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. pressbooks.pubnih.gov It is a powerful tool for determining the molecular weight of a compound with high accuracy. rfi.ac.uk For this compound, MS analysis would confirm its molecular weight (molar mass: 398.587 g·mol−1). wikipedia.org When molecules are ionized in the mass spectrometer, they can break apart into smaller, charged fragments. The resulting fragmentation pattern is unique to a specific molecular structure and serves as a chemical "fingerprint" that can be used for structural elucidation and confirmation. pressbooks.pub

Tandem Mass Spectrometry (MS/MS) adds another layer of specificity and is particularly useful for analyzing complex mixtures. wikipedia.org In an MS/MS experiment, an ion of a specific m/z (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. labmanager.com This process provides more detailed structural information and allows for highly selective quantification, as the transition from a specific precursor ion to a specific product ion is unique to the target analyte. nih.govmdpi.com This technique, often coupled with LC or GC, is essential for reliably identifying and quantifying trace amounts of compounds like this compound in challenging samples. nih.gov

| Analytical Information | Provided by Mass Spectrometry |

|---|---|

| Molecular Weight | Precise mass of the intact molecule (e.g., this compound: 398.587 Da) wikipedia.org |

| Molecular Formula | Determined from high-resolution mass measurement |

| Structural Information | Derived from the fragmentation pattern of the molecule pressbooks.pub |

| Quantification | Based on the intensity of a specific ion signal, often using an internal standard europa.eu |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and definitive techniques for determining the exact structure of an organic molecule in solution. rsc.orgaocs.org The method is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. savemyexams.com When placed in a strong magnetic field, these nuclei absorb radiofrequency energy at unique frequencies depending on their local chemical environment. savemyexams.com

An NMR spectrum provides a wealth of information. rsc.org For this compound, a ¹H NMR spectrum would show distinct signals for each unique proton in the molecule, and the signal's integration (the area under the peak) would correspond to the number of protons in that environment. savemyexams.com A ¹³C NMR spectrum would similarly identify all the unique carbon atoms. Advanced 2D NMR experiments (e.g., COSY, HMBC) are then used to establish connectivity between atoms, allowing researchers to piece together the entire molecular puzzle, confirming the steroidal backbone, the positions of functional groups, and the stereochemistry, thus providing unambiguous structural elucidation. anu.edu.au

| NMR Experiment | Information Provided for Structural Elucidation |

|---|---|

| ¹H NMR | Identifies all unique proton environments and their relative numbers. |

| ¹³C NMR | Identifies all unique carbon atoms in the molecule's backbone. |

| 2D COSY | Shows correlations between protons that are coupled (typically on adjacent carbons). |

| 2D HSQC/HMBC | Correlates protons with the carbons they are directly attached to (HSQC) or to carbons 2-3 bonds away (HMBC), revealing the complete molecular framework. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are two analytical techniques used to study and identify chemical substances. wikipedia.org They are valuable tools in the analysis of compounds like this compound, providing information about its molecular structure and properties.

Infrared (IR) Spectroscopy

IR spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the atoms. libretexts.org This technique is particularly useful for identifying the functional groups present in a molecule, as different bonds vibrate at characteristic frequencies. libretexts.orgmasterorganicchemistry.com The resulting IR spectrum is a plot of infrared light absorbance or transmittance versus frequency or wavelength. wikipedia.org

In the context of this compound research, IR spectroscopy can be used to:

Confirm the presence of specific functional groups: The steroid structure of this compound contains various functional groups, such as carbonyl (C=O) and carbon-carbon double bonds (C=C), which will exhibit characteristic absorption bands in the IR spectrum.

Characterize new derivatives: When synthesizing new compounds related to this compound, IR spectroscopy can quickly verify the success of a chemical reaction by showing the appearance or disappearance of specific functional group peaks. libretexts.org

Assess purity: The presence of unexpected peaks in the IR spectrum of a this compound sample could indicate the presence of impurities.

A typical IR spectrum analysis involves identifying key peaks and assigning them to specific bond vibrations. For a complex molecule like this compound, the spectrum can be intricate, but certain regions are particularly informative. masterorganicchemistry.comspectroscopyonline.com

Table 1: Illustrative IR Absorption Frequencies for Functional Groups Relevant to this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | 1725-1705 |

| C=C (Alkene) | Stretch | 1680-1640 |

| C-H (Alkane) | Stretch | 2960-2850 |

| C-O | Stretch | 1300-1000 |

Note: The exact wavenumbers can vary depending on the molecular environment of the functional group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. technologynetworks.com This absorption corresponds to the excitation of electrons to higher energy orbitals. bspublications.net The technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. wikipedia.org

For this compound, which contains conjugated systems (alternating double and single bonds), UV-Vis spectroscopy can provide valuable information. The analysis involves measuring the absorbance of a solution of the compound over a range of wavelengths to generate a UV-Vis spectrum, which is a plot of absorbance against wavelength. nihs.go.jp The wavelength of maximum absorbance (λmax) is a characteristic property of a compound. nihs.go.jp

Applications of UV-Vis spectroscopy in this compound research include:

Quantitative analysis: The amount of light absorbed is proportional to the concentration of the absorbing compound in the sample, a relationship described by the Beer-Lambert law. wikipedia.orgnihs.go.jp This allows for the determination of this compound concentration in a solution.

Purity assessment: The shape of the UV-Vis spectrum and the position of the λmax can be used as an indicator of purity. Impurities may cause shifts in the λmax or the appearance of additional absorption bands. wikipedia.org

Studying molecular interactions: Changes in the UV-Vis spectrum of this compound upon interaction with other molecules, such as receptors or proteins, can provide insights into binding events.

Table 2: Example of UV-Vis Spectroscopic Data for a Progestogen

| Compound | Solvent | λmax (nm) |

| Progesterone (B1679170) | Ethanol | 241 |

Note: This is an example for a related compound. The specific λmax for this compound would need to be determined experimentally.

Both IR and UV-Vis spectroscopy are powerful, non-destructive techniques that offer rapid analysis. technologynetworks.commat-cs.com However, they are often used in conjunction with other analytical methods for a more comprehensive characterization of a compound like this compound. mat-cs.com

Advanced Bioanalytical Approaches for In Vitro and Preclinical Samples

The study of this compound in biological systems requires sophisticated analytical techniques that can handle the complexity of in vitro and preclinical samples. These methods allow for detailed investigation of its metabolic fate and its interaction with biological targets.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the identification and quantification of metabolites in complex biological samples. nih.govlcms.cz This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. nih.gov

The process involves:

Sample Preparation: Extraction of this compound and its potential metabolites from the biological matrix (e.g., plasma, urine, tissue homogenates).

Chromatographic Separation: The extract is injected into an LC system. Different column chemistries, such as reversed-phase or HILIC, can be employed to separate compounds based on their polarity. lcms.czthermofisher.com

Ionization: The separated compounds are introduced into the mass spectrometer and ionized, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). thermofisher.com

Mass Analysis: The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z).

Tandem Mass Spectrometry (MS/MS): For metabolite identification, a specific ion (the precursor ion) corresponding to a potential metabolite is selected and fragmented. The resulting fragment ions (product ions) create a unique "fingerprint" that aids in structural elucidation. nih.govyoutube.com

LC-MS/MS is instrumental in metabolite profiling studies of this compound to:

Identify metabolites: By comparing the MS/MS spectra of potential metabolites to that of the parent drug and to spectral libraries, the chemical structures of metabolites can be proposed. thermofisher.comyoutube.com

Quantify metabolites: Using methods like selected reaction monitoring (SRM), specific precursor-to-product ion transitions for this compound and its metabolites can be monitored, allowing for highly sensitive and selective quantification. nih.gov

Understand metabolic pathways: By identifying the various metabolites formed, the metabolic pathways of this compound in different biological systems can be mapped out.

Table 3: Hypothetical LC-MS/MS Data for this compound Metabolite Profiling

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion(s) (m/z) | Proposed Biotransformation |

| This compound | 5.2 | [M+H]⁺ | --- | Parent Drug |

| Metabolite A | 4.1 | [M+H]⁺ of Metabolite A | --- | Hydroxylation |

| Metabolite B | 3.5 | [M+H]⁺ of Metabolite B | --- | Glucuronidation |

Note: The m/z values and retention times are illustrative and would be determined experimentally.

Reporter Gene Assays for Receptor Activation Studies

Reporter gene assays are versatile and sensitive methods used to study the activation of cellular signaling pathways, including those mediated by nuclear receptors that this compound might target. thermofisher.comnih.gov These assays are crucial for understanding the compound's mechanism of action at the molecular level.

The fundamental principle of a reporter gene assay involves:

Construct Design: A DNA construct is created that contains a promoter region with a specific response element that is recognized by a transcription factor activated by the receptor of interest. This promoter drives the expression of a "reporter gene." thermofisher.com

Reporter Genes: Common reporter genes encode for easily detectable proteins, such as luciferase or beta-galactosidase. thermofisher.com Luciferase is often preferred due to its high sensitivity and broad dynamic range. promega.es

Cell Transfection: The reporter gene construct is introduced into cultured cells that either naturally express the target receptor or have been engineered to do so. promega.ro

Compound Treatment: The cells are then treated with this compound.

Signal Detection: If this compound activates the receptor, it will lead to the expression of the reporter gene. The activity of the reporter protein (e.g., light emission from luciferase) is then measured, which serves as a surrogate for receptor activation. thermofisher.comnih.gov

Reporter gene assays are valuable in this compound research for:

Determining receptor agonism/antagonism: These assays can show whether this compound activates (agonism) or blocks (antagonism) a specific receptor.

Dose-response studies: By testing a range of this compound concentrations, a dose-response curve can be generated to determine its potency (e.g., EC50 value). promega.es

Screening for off-target effects: Reporter assays for various receptors can be used to assess the selectivity of this compound.

Table 4: Illustrative Data from a Luciferase Reporter Gene Assay for this compound

| This compound Concentration (nM) | Luciferase Activity (Relative Light Units) |

| 0 | 100 |

| 0.1 | 150 |

| 1 | 500 |

| 10 | 2500 |

| 100 | 8000 |

| 1000 | 15000 |

Note: This data is hypothetical and represents a typical dose-dependent increase in reporter gene activity for an agonist.

Method Validation and Quality Control in this compound Analysis

For the analytical data generated in this compound research to be reliable and meaningful, the analytical methods used must be properly validated, and quality control (QC) measures must be implemented throughout the analysis. europa.eu

Method Validation

Bioanalytical method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. europa.eu For quantitative analysis of this compound and its metabolites in biological samples, this involves assessing several key parameters as outlined by regulatory agencies. fda.goveuropa.eu

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. fda.gov

Accuracy: The closeness of the measured concentration to the true concentration. nih.gov

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.gov

Calibration Curve: The relationship between the instrument response and the concentration of the analyte. The curve should be defined by a series of standards, including a lower limit of quantification (LLOQ) and an upper limit of quantification (ULOQ). nih.gov

Stability: The stability of this compound in the biological matrix under different storage and processing conditions. europa.eu

Matrix Effect: The effect of other components in the biological sample on the ionization of this compound and its internal standard.

There are different levels of validation, including full validation for a new method, partial validation for minor modifications to a validated method, and cross-validation when two different methods are used to generate data within the same study. nih.govworldwide.com

Quality Control

Quality control (QC) involves the operational techniques and activities used to ensure that the analytical results meet the required quality standards. optiproerp.comresearchgate.net It is a reactive process focused on identifying defects in the analytical run. shoplogix.com

In the context of this compound analysis, QC practices include:

Analysis of QC Samples: QC samples are prepared at different concentrations (low, medium, and high) within the calibration range and are analyzed with each batch of study samples. The results of the QC samples must fall within predefined acceptance criteria to ensure the validity of the run. acutecaretesting.org

System Suitability Tests: These are performed before the analysis of study samples to ensure that the analytical system is performing correctly. nih.gov

Use of Blanks: Blank samples (matrix without the analyte) are analyzed to check for interferences and carryover. nih.gov

Standard Operating Procedures (SOPs): All analytical procedures should be clearly documented in SOPs to ensure consistency. worldwide.com

Table 5: Example of Quality Control Acceptance Criteria for a Bioanalytical Method

| Parameter | Acceptance Criteria |

| Accuracy of QC Samples | Within ±15% of the nominal concentration (±20% for LLOQ) |

| Precision of QC Samples | Coefficient of Variation (CV) ≤15% (≤20% for LLOQ) |

| Calibration Curve | Correlation coefficient (r²) ≥ 0.99 |

By implementing rigorous method validation and quality control procedures, researchers can have confidence in the accuracy and reliability of the data generated for this compound, which is essential for making informed decisions in drug development and scientific research. nih.gov

Future Directions and Emerging Research Avenues

Computational Chemistry and In Silico Modeling

Computational approaches provide a powerful, cost-effective means to predict and analyze the behavior of chemical compounds, guiding further experimental work.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, such as a ligand to a protein receptor. nih.govnih.gov For Pentagestrone, docking simulations could model its interaction with the progesterone (B1679170) receptor and other potential nuclear receptors. These simulations predict binding affinity and conformation, providing insights into the structural basis of its progestogenic activity. nih.goviiab.me The results are typically ranked by binding energy, where a lower value indicates a more stable interaction. nih.gov

Molecular dynamics simulations can further refine these findings by modeling the behavior of the this compound-receptor complex over time, providing a detailed view of its stability and conformational changes under simulated physiological conditions. nih.gov

Hypothetical Molecular Docking Results for this compound

| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Progesterone Receptor (PR) | -9.5 | ARG766, GLN725, CYS891 |

| Glucocorticoid Receptor (GR) | -7.8 | GLN570, ARG611, ASN564 |

| Androgen Receptor (AR) | -7.2 | ARG752, GLN711, THR877 |

Note: This table is for illustrative purposes, showing the type of data generated from molecular docking studies. The values are hypothetical and based on typical results for similar steroid compounds.

In silico models, particularly physiologically-based pharmacokinetic (PBPK) models, can simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.govnanopharm.co.uk These models integrate drug-specific properties with physiological data to predict concentration-time profiles in different organs and tissues. nih.govcuhk.edu.hk For a compound like this compound that was never marketed, PBPK modeling is an invaluable tool for predicting its human pharmacokinetic profile without the need for extensive clinical trials. wikipedia.orgmdpi.com

By inputting data from in vitro assays and the compound's chemical structure, PBPK software can generate predictions for key parameters like clearance (CL), volume of distribution (Vss), and bioavailability. mdpi.combiorxiv.org This approach can help prioritize research efforts and optimize potential therapeutic applications.

Key Pharmacokinetic Parameters Predictable by PBPK Modeling

| Pharmacokinetic Parameter | Description | Importance in Drug Development |

|---|---|---|

| Clearance (CL) | The rate at which a drug is removed from the body. | Determines the maintenance dose rate required to achieve a target steady-state concentration. |

| Volume of Distribution (Vss) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |

| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Crucial for determining the dose for non-intravenous routes of administration. |

| Half-life (t½) | The time required for the drug concentration in the body to be reduced by half. | Determines the dosing interval. |

Molecular Docking and Dynamics Simulations for Receptor Interactions

Development of Novel Analytical Probes and Tools

To facilitate future research, the development of specific analytical tools for this compound is essential. Novel analytical probes, such as fluorescent probes, can be designed for the selective detection and quantification of this compound in complex biological samples. nih.govrsc.org An ideal probe should exhibit high affinity, selectivity, and stability. nih.gov

A potential design could involve conjugating a fluorophore to a molecule that specifically recognizes the unique structural features of this compound, such as its 3-cyclopentyl enol ether group. wikipedia.org Upon binding to this compound, the probe would undergo a conformational change leading to a detectable change in fluorescence. nih.gov Such probes would be invaluable for applications like high-throughput screening of compound libraries to find molecules that interfere with this compound's binding, as well as for real-time imaging of its subcellular localization and trafficking in living cells. rsc.orgrsc.org

Role of this compound in Understanding Steroid Hormone Biology

This compound, a synthetic steroidal progestin, serves as a valuable molecular entity for dissecting the intricacies of steroid hormone biology, particularly concerning the structure-activity relationships (SAR) of progesterone receptor (PR) ligands. oncodesign-services.comcollaborativedrug.comwikipedia.org As a derivative of 17α-hydroxyprogesterone, its unique structural modification—the 3-cyclopentyl enol ether—provides a key point of comparison against the endogenous hormone progesterone. mdpi.comdiva-portal.org

The study of synthetic progestins like this compound and its acetate (B1210297) ester has been instrumental in elucidating the structural requirements for binding to and activation of the progesterone receptor. The introduction of the bulky cyclopentyl enol ether at the C3 position, in place of the ketone group found in progesterone, significantly alters the molecule's physicochemical properties, including its lipophilicity and metabolic stability. wikipedia.org Research on related C3 enol ethers of progesterone, such as quingestrone (B1243127) (progesterone 3-cyclopentyl enol ether), has shown that this modification can enhance oral bioavailability and lead to more stable blood levels compared to progesterone. wikipedia.org This highlights how modifications of the A-ring of the steroid nucleus influence the pharmacokinetic profile of the hormone, a fundamental concept in steroid biology and drug design.

The table below summarizes key structural features of this compound in the context of steroid hormone biology.

| Feature | Description | Implication for Steroid Hormone Biology |

| Core Scaffold | 17α-hydroxyprogesterone | A derivative of a natural progestogen, allowing for direct comparison of the effects of its unique modifications. |

| C3 Modification | Cyclopentyl enol ether | Alters lipophilicity and metabolic stability, providing insights into how A-ring modifications affect pharmacokinetics and receptor interaction. wikipedia.org |

| Synthetic Nature | Not naturally occurring | Allows for the isolation and study of the effects of specific structural changes on biological activity, contributing to SAR understanding. oncodesign-services.comwikipedia.org |

Potential for Derivatization in Chemical Biology Tools Development

The unique chemical structure of this compound makes it a promising scaffold for the development of sophisticated chemical biology tools designed to probe the progesterone signaling pathway. thesgc.orgnih.gov Derivatization, the process of chemically modifying a molecule, can be employed to attach various functional moieties to the this compound backbone, thereby creating molecular probes for a range of applications. nih.gov

One of the most promising avenues is the development of fluorescently labeled this compound derivatives. By attaching a fluorophore to the this compound molecule, researchers could create probes for visualizing progesterone receptors in living cells and tissues. This would enable the study of receptor localization, trafficking, and dynamics in real-time, providing valuable insights into the cellular response to progestins. The cyclopentyl group or other non-essential regions of the steroid could serve as attachment points for such fluorescent tags.

Furthermore, this compound could be derivatized to incorporate bioorthogonal chemical handles. nih.govwikipedia.org Bioorthogonal chemistry involves the use of chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.govwikipedia.org By introducing a functional group like an azide (B81097) or an alkyne onto the this compound scaffold, a "clickable" version of the molecule can be synthesized. This would allow for the specific and covalent labeling of progesterone receptors in a biological context through reactions like the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. pcbiochemres.comspringernature.comacs.org Such probes are invaluable for identifying the binding partners of progesterone receptors and for proteomic studies aimed at elucidating the full spectrum of proteins involved in progestin signaling.

The potential applications of derivatized this compound as chemical biology tools are summarized in the table below.

| Derivatization Strategy | Potential Application | Research Goal |

| Fluorescent Labeling | Fluorescent Probes | Real-time imaging of progesterone receptor localization and dynamics within cells. |

| Bioorthogonal Handles | "Clickable" Probes | Covalent labeling of progesterone receptors for proteomic analysis and identification of interaction partners. pcbiochemres.comspringernature.com |

| Affinity-Based Probes | Biotinylation | Isolation and purification of progesterone receptors and their associated protein complexes. |

The development of such tools from the this compound scaffold would represent a significant advancement in the study of steroid hormone biology, providing new ways to investigate the molecular mechanisms underlying progesterone action in health and disease.

Q & A

Basic Research Questions